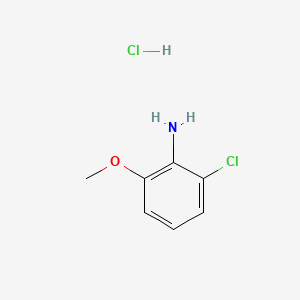

2-Chloro-6-methoxyaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

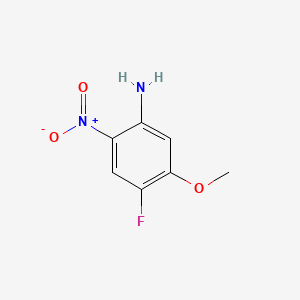

2-Chloro-6-methoxyaniline hydrochloride, also known as 6-Chloro-m-anisidine hydrochloride, is a chemical compound with the molecular formula C7H8ClNO . It is often used in chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine, hydrogen, nitrogen, and oxygen atoms. The average mass of the molecule is 157.598 Da, and the monoisotopic mass is 157.029449 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 235.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.2±3.0 kJ/mol, and the flash point is 96.1±21.8 °C .

Aplicaciones Científicas De Investigación

Herbicide Metabolism and Carcinogenicity : Chloroacetamide herbicides, including acetochlor and butachlor, are metabolized to intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which subsequently produce compounds like 2,6-diethylaniline (DEA) and 2-methyl-6-ethylaniline (MEA). These compounds, including chloroanilines, have been studied for their carcinogenic effects in rodents and the metabolic pathways in human and rat liver microsomes (Coleman et al., 2000).

Soil Metabolism of Herbicides : The metabolism of chloroanilines, like 3-Chloro-4-methoxyaniline, in soil has been studied, particularly regarding their transformation into other compounds such as 3,3′dichloro-4,4′-dimethoxyazobenzene through a free radical mechanism. This is significant in understanding the environmental impact of these compounds when used as herbicides (Briggs & Ogilvie, 1971).

Aqueous Oxidative Polymerization : Research on the aqueous polymerization of methoxyaniline derivatives, such as 3-methoxyaniline, has been conducted, focusing on using sodium dichromate as an oxidant in the presence of hydrochloric acid. This research is relevant to the production of polymers with specific physical properties, like conductivity (Sayyah et al., 2002).

Fenton-like Oxidation for Degradation : Studies have evaluated Fenton-like oxidation for the degradation of methoxyanilines, such as 2-Methoxyaniline, in aqueous solutions. This is significant for addressing the environmental impact of these compounds in wastewater from dye and pharmaceutical industries (Chaturvedi & Katoch, 2020).

Safety and Hazards

Safety information for 2-Chloro-6-methoxyaniline hydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in chemical synthesis studies , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methoxyaniline hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it participates in .

Propiedades

IUPAC Name |

2-chloro-6-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIQMEOANUBKQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724414 |

Source

|

| Record name | 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332589-57-7 |

Source

|

| Record name | 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)